Cas no 70763-62-1 (2-Deoxy-2-fluoro-L-fucose)

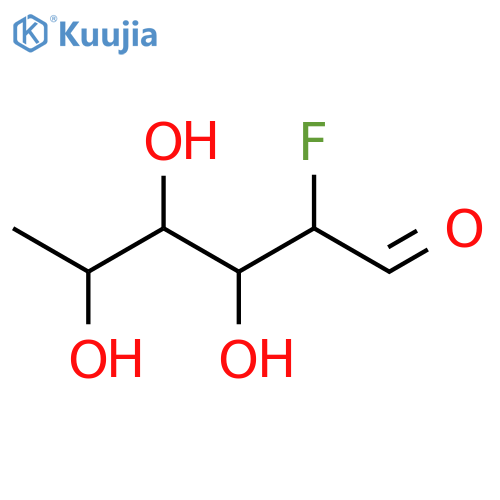

2-Deoxy-2-fluoro-L-fucose structure

商品名:2-Deoxy-2-fluoro-L-fucose

2-Deoxy-2-fluoro-L-fucose 化学的及び物理的性質

名前と識別子

-

- L-Galactose,2,6-dideoxy-2-fluoro-

- 2-DEOXY-2-FLUORO-L-FUCOSE

- 2-fluorofucose

- 70763-62-1

- UNII-W39886N0ZG

- CHEMBL4297429

- MS-22903

- 2,6-Dideoxy-2-fluorohexose

- CS-0066323

- DTXSID60991021

- L-Galactose, 2,6-dideoxy-2-fluoro-

- 2-FLUOROFUCOSE [WHO-DD]

- SCHEMBL8578272

- AT24746

- PD018294

- (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal

- W39886N0ZG

- DB15302

- HY-116705

- C6H11FO4

- 2FF-containing SGN-2FF

- 2-FF Containing SGN-2FF

- 2-Deoxy-2-fluoro l-fucose

- DB-228038

- 2-Deoxy-2-fluoro-L-fucose

-

- MDL: MFCD08457748

- インチ: InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3/t3-,4+,5+,6-/m0/s1

- InChIKey: SQTFKIKSQNCWGJ-KCDKBNATSA-N

- ほほえんだ: C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O

計算された属性

- せいみつぶんしりょう: 166.06400

- どういたいしつりょう: 166.064

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.9A^2

- 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

- 密度みつど: 1.335±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 386.5°C at 760 mmHg

- フラッシュポイント: 187.6°C

- 屈折率: 1.469

- ようかいど: 可溶性(150 g/l)(25ºC)、

- PSA: 69.92000

- LogP: -1.21660

2-Deoxy-2-fluoro-L-fucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D239973-25mg |

2,6-dideoxy-2-fluoro-L-Galactose |

70763-62-1 | 25mg |

$1097.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D574411-1g |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 99% | 1g |

$498 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-283123A-25 mg |

2-Deoxy-2-fluoro-L-fucose, |

70763-62-1 | ≥98% | 25mg |

¥5,558.00 | 2023-07-10 | |

| Biosynth | W-203582-50 mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 50mg |

$716.50 | 2022-12-28 | ||

| Biosynth | W-203582-100 mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 100MG |

$1,377.00 | 2022-12-28 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-10mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 98% | 10mg |

¥4680.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-50mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 98% | 50mg |

¥16099.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-5mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 98% | 5mg |

¥3300.00 | 2024-05-02 | |

| Ambeed | A1210299-5mg |

(2S,3R,4R,5S)-2-Fluoro-3,4,5-trihydroxyhexanal |

70763-62-1 | 98% | 5mg |

$165.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-1mg |

2-Deoxy-2-fluoro-L-fucose |

70763-62-1 | 98% | 1mg |

¥1500.00 | 2024-05-02 |

2-Deoxy-2-fluoro-L-fucose 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

70763-62-1 (2-Deoxy-2-fluoro-L-fucose) 関連製品

- 29702-43-0(2-Deoxy-2-fluoro-D-glucose)

- 51146-53-3(2-Deoxy-2-fluoro-D-galactose)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70763-62-1)2-Deoxy-2-fluoro-L-fucose

清らかである:99%/99%/99%/99%/99%

はかる:10mg/25mg/50mg/100mg/250mg

価格 ($):208.0/358.0/501.0/824.0/1389.0